9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Description
Systematic Nomenclature According to IUPAC Guidelines
The systematic name 9-imino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride is derived from IUPAC’s substitutive and additive nomenclature rules. Breaking down the components:
- Spiro[5.5]undecane : The prefix spiro denotes a bicyclic system where two rings share a single atom (the spiro atom). The numbers in brackets, [5.5], indicate that each ring contains five carbon atoms excluding the spiro carbon. The parent hydrocarbon, undecane, has 11 skeletal atoms, with the spiro atom serving as the junction.
- 1-Oxa and 4-Aza : These prefixes specify heteroatoms replacing carbon atoms in the rings. 1-Oxa indicates an oxygen atom at position 1 of the first ring, while 4-aza denotes a nitrogen atom at position 4 of the second ring.
- 9λ⁶-Thia : The λ-convention (Lm-2.0) designates sulfur’s nonstandard hexavalent oxidation state at position 9, deviating from its typical tetravalency in organic compounds.
- 9-Imino and 9-Oxide : The imino group (=NH) at position 9 and the sulfoxide group (S=O) further modify the structure.
- Dihydrochloride : This suffix indicates two hydrochloride counterions neutralizing the compound’s basic sites.
The full name adheres to IUPAC’s hierarchical prioritization, where heteroatoms (O, N, S) are listed in order of decreasing priority, and functional groups (imino, oxide) are assigned locants based on their positions.
Spirocyclic System Identification: Carbocyclic vs. Heterocyclic Components
The compound’s spirocyclic framework is heterocyclic , incorporating oxygen, nitrogen, and sulfur atoms, distinguishing it from purely carbocyclic spiro systems like spiro[5.5]undecane. Key structural comparisons include:
| Feature | Carbocyclic Spiro System | Heterocyclic Spiro System (This Compound) |
|---|---|---|
| Ring Composition | All carbon atoms | Oxygen (1-oxa), nitrogen (4-aza), sulfur (9λ⁶-thia) |
| Bonding Geometry | Tetrahedral spiro carbon | Distorted geometry due to heteroatom lone pairs |
| Reactivity | Limited functionalization sites | Enhanced reactivity from imino, sulfoxide, and heteroatoms |
The presence of heteroatoms introduces electronic perturbations. For instance, the oxygen atom in the 1-oxa ring increases ring strain, while the sulfoxide group at position 9 contributes to dipole moments, influencing solubility and intermolecular interactions.
Role of λ-Convention in Sulfur Oxidation State Specification
The λ-convention (Lm-2.0) is critical for specifying sulfur’s nonstandard hexavalent state in this compound. Key principles include:
- Bonding Number (n) : Defined as the sum of bonds to adjacent atoms and attached hydrogens. For sulfur in 9λ⁶-thia , n = 6 (four bonds to skeletal atoms, one double bond to oxygen, and one implicit hydrogen).
- Standard vs. Nonstandard : Sulfur’s standard bonding number in organic compounds is 2 (e.g., thiols) or 4 (e.g., sulfoxides). The λ⁶ designation explicitly denotes a hypervalent sulfur, a rarity in organic chemistry.
This convention resolves ambiguity in naming polyvalent heteroatoms, ensuring precise communication of electronic configurations. For example, the sulfoxide group (S=O) in this compound would typically adopt a λ⁴ designation, but the λ⁶ annotation accounts for additional bonding interactions within the spirocyclic framework.
Properties
IUPAC Name |
9-imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGZNKHBSAAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCC12CNCCO2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride typically involves multiple steps:
Formation of the Spiro Ring System: The initial step often involves the formation of the spiro ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor containing the necessary functional groups under acidic or basic conditions.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an amine or ammonia source.
Oxidation: The oxidation of the sulfur atom to form the sulfoxide (9-oxide) is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially converting the sulfoxide to a sulfone.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino or sulfoxide positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfone Derivatives: From further oxidation.
Amine Derivatives: From reduction of the imino group.
Substituted Spiro Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study optimized the antituberculosis activity of 1-oxa-9-azaspiro[5.5]undecane derivatives, demonstrating that modifications to the structure can enhance efficacy against Mycobacterium tuberculosis .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction in malignant cells .
Antituberculosis Agents
The primary application of 9-Imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane derivatives is in the development of antituberculosis medications. The structural features contribute to their ability to target bacterial enzymes effectively.
Anticancer Drugs
Due to its ability to induce apoptosis in cancer cells, this compound is being explored as a potential lead in anticancer drug development. The unique spirocyclic structure may interact with specific cellular pathways involved in tumor growth .
Case Study 1: Antituberculosis Activity Optimization
A comprehensive study focused on synthesizing various derivatives of the compound and evaluating their activity against Mycobacterium tuberculosis. The results indicated that certain modifications led to a significant increase in potency, highlighting the importance of structure–activity relationships in drug design .
Case Study 2: Anticancer Efficacy Assessment
In vitro studies assessed the anticancer effects of selected derivatives on various cancer cell lines. The findings revealed that compounds with specific functional groups exhibited enhanced cytotoxicity, warranting further investigation into their mechanisms of action .
Mechanism of Action
The exact mechanism of action of 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The imino group could form hydrogen bonds or ionic interactions with biological targets, while the spiro structure could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Spiro[5.5]undecane.
- Heteroatoms : 1-oxa, 9λ⁶-thia (sulfoxide), 4-aza.
- Functional Groups: Imino, oxide.
- Salt Form : Dihydrochloride (enhanced solubility).
Analog 1 : 1,7-Dioxaspiro[5.5]undecane ()
- Core : Spiro[5.5]undecane.
- Heteroatoms : Two oxygen atoms.
- Key Traits: Volatile, electroantennogram (EAD)-active.
- Applications : Major component in insect sex pheromones (e.g., Dacus oleae) .
Analog 2 : 1-Azaspiro[5.5]undecane ()
- Core : Spiro[5.5]undecane.
- Heteroatoms : Single nitrogen.
- Key Traits : Enantioselective synthesis from D-glucose.
- Applications : Found in histrionicotoxin alkaloids (neurotoxins) .
Analog 3 : 7-Oxa-9-azaspiro[4.5]decane Derivatives ()
- Core : Spiro[4.5]decane.
- Heteroatoms : 7-oxa, 9-aza.
- Key Traits : Six-membered rings synthesized via condensation reactions.
- Applications : Intermediate in organic synthesis .
Analog 4 : 9a-Aza Derivatives of Erythromycin ()
- Core : Macrolide with spiro-like modifications.
- Heteroatoms : 9a-aza (nitrogen).
- Key Traits : Carbamoyl/thiocarbamoyl modifications.
- Applications : Antibacterial agents .
Stereochemical and Conformational Analysis
- The target compound’s λ⁶-sulfoxide and imino groups introduce stereochemical complexity. Comparable spiro compounds (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane in ) exhibit axial chirality dependent on substituent positions .
- 1,5-Dioxaspiro[5.5]undecane derivatives () display helical chirality due to semiflexible skeletons, suggesting the target may have similar conformational dynamics .
Biological Activity
9-Imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride, with CAS number 2361635-36-9, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the context of antituberculosis and other therapeutic applications.
The molecular formula of the compound is , with a molar mass of 240.75 g/mol. The presence of an imino group, an oxa ring, and a thia ring contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H17Cl2N2O2S |
| Molar Mass | 240.75 g/mol |
| CAS Number | 2361635-36-9 |
Biological Activity
The biological activity of 9-Imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride has been primarily studied in relation to its antituberculosis properties.
Antituberculosis Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, particularly targeting the MmpL3 protein, which is crucial for the bacterium's survival. The optimization of the compound's structure has led to enhanced efficacy against both antibiotic-sensitive and multiresistant strains of M. tuberculosis .
Key Findings:
- The synthesized derivatives showed higher activity than comparator drugs against the H37Rv strain.
- Molecular docking studies indicated favorable interactions with the target protein, suggesting a mechanism of action that involves binding and inhibition .
The proposed mechanism involves the compound's ability to interact with specific enzymes or receptors in M. tuberculosis. The imino group can form hydrogen bonds or ionic interactions, while the spiro structure enhances binding affinity and specificity .
Case Studies
- Study on Antituberculosis Activity :
- Mechanistic Insights :
Safety and Hazard Information
The compound is associated with certain safety warnings, including potential hazards as indicated by GHS classification. Proper handling and safety protocols should be observed during research and application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
